Mephetyl tetrazole

Kv1.5 IKur potassium channel

Mephetyl tetrazole (CAS 916923-10-9) is a research-use small molecule with the chemical formula C20H22N4O and a molecular weight of 334.41 g/mol. It is structurally defined as 1-[2-(4-Methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
CAS No. 916923-10-9
Cat. No. B3183329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephetyl tetrazole
CAS916923-10-9
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC
InChIInChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3
InChIKeyVREPWWBWXVLSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mephetyl Tetrazole (CAS 916923-10-9) Technical Procurement Overview: Kv1.5 Blocker for Atrial-Selective Research


Mephetyl tetrazole (CAS 916923-10-9) is a research-use small molecule with the chemical formula C20H22N4O and a molecular weight of 334.41 g/mol . It is structurally defined as 1-[2-(4-Methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole . The compound functions as a potassium channel Kv1.5 (KCNA5) blocker with a reported IC50 value of 330 nM [1]. Key physical specifications from major vendors include purity of ≥98% (HPLC), an oily physical form with pale yellow color, solubility in DMSO at >5 mg/mL, and recommended storage at 2-8°C .

Mephetyl Tetrazole Procurement Risk: Why In-Class Kv1.5 Blockers Are Not Interchangeable


Kv1.5 blockers exhibit a wide range of potencies (IC50 values spanning from 8.6 nM to >17 μM), varying ion channel selectivity profiles, and divergent in vivo pharmacodynamic effects, precluding simple functional substitution [1]. Mephetyl tetrazole, identified as compound 2f or 2j in the foundational series, demonstrates a specific combination of 330 nM Kv1.5 IC50 and a 40% selective prolongation of atrial effective refractory period (ERP) without ventricular ERP effect in vivo [2]. In contrast, alternative Kv1.5 blockers such as AVE0118 exhibit broader multi-channel activity and lower Kv1.5 potency [3], while MK-0448 provides >38-fold higher Kv1.5 potency [4]. Selection of an incorrect analog would materially alter experimental IC50, ERP prolongation magnitude, and off-target pharmacology, thereby invalidating cross-study comparability and experimental reproducibility.

Mephetyl Tetrazole (CAS 916923-10-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison


Kv1.5 Channel Inhibition Potency: Positioning Mephetyl Tetrazole Against Alternative Kv1.5 Blockers

Mephetyl tetrazole inhibits the Kv1.5 potassium channel with an IC50 of 330 nM [1]. This potency is intermediate within the broader Kv1.5 blocker landscape. It is approximately 3- to 18-fold less potent than the high-affinity blockers MK-0448 (IC50 = 8.6-10.8 nM) and DPO-1 (IC50 = 30-310 nM depending on species and assay), but approximately 3- to 17-fold more potent than the earlier-generation, multi-channel blockers AVE0118 (IC50 = 1.1-6.2 μM) and AVE1231 (IC50 = 3.6 μM for hKv1.5) [2][3]. This intermediate potency class may offer a distinct pharmacological window for probing concentration-dependent Kv1.5 effects without the complete channel suppression seen with high-picomolar inhibitors.

Kv1.5 IKur potassium channel atrial fibrillation electrophysiology

Atrial-Selective Electrophysiology In Vivo: Direct Comparison of ERP Prolongation vs. Tetrazole Series Baseline

In vivo studies demonstrated that Mephetyl tetrazole (compounds 2f and 2j) increased right atrial effective refractory period (ERP) by approximately 40% without affecting ventricular ERP [1]. This atrial-selective ERP prolongation magnitude is quantifiably distinct from other Kv1.5 blockers. For instance, AVE1231 produced a dose-dependent left atrial ERP increase (no specific percentage provided at comparable dosing) but with demonstrable multi-channel activity including IKur, Ito, and IKACh [2]. DPO-1 in African green monkey (which exhibits atrial-predominant Kv1.5 expression) produced an atrial refractoriness increase of approximately 15% at a 10 mg/kg dose, compared to Mephetyl tetrazole's 40% atrial ERP prolongation [3]. Mephetyl tetrazole achieves a favorable atrial-to-ventricular selectivity ratio (defined as no ventricular ERP effect at the tested dose) that is shared with other IKur-selective agents but not universal across all Kv1.5 blocker chemotypes [4].

atrial fibrillation effective refractory period in vivo electrophysiology atrial selectivity ventricular safety

Cross-Channel Selectivity Profile: Mephetyl Tetrazole vs. AVE0118 Multi-Channel Inhibition

Mephetyl tetrazole belongs to a class of tetrazole-derived Kv1.5 blockers where compound 2f was noted to possess 'good selectivity' for Kv1.5 relative to other channels [1]. In contrast, AVE0118 exhibits broad multi-channel inhibition with reported IC50 values of 6.2 μM for Kv1.5, 3.4 μM for Kv4.3 (Ito), 4.5 μM for Kir3.4 (IKACh), and 10 μM for IKr [2]. Furthermore, AVE0118 and AVE1231 were subsequently found to be 10- to 43-fold more potent on TASK-1 channels than on Kv1.5, indicating substantial off-target activity [3]. While comprehensive selectivity panel data for Mephetyl tetrazole against TASK-1, hERG, and other cardiac ion channels are not publicly available in the primary literature, the compound's characterization within the tetrazole series as having 'good selectivity' and its consistent atrial-selective ERP prolongation in vivo suggest a narrower pharmacology than AVE0118/AVE1231. The absence of detailed selectivity profiling for Mephetyl tetrazole represents a data gap relative to more thoroughly characterized alternatives like MK-0448 (which shows defined selectivity against Kv1.7 and Kv2.1) [4].

ion channel selectivity off-target pharmacology TASK-1 Kv4.3 hERG

Chemical and Physical Procurement Specifications: Vendor-Defined Purity and Solubility Parameters

Mephetyl tetrazole is supplied by major vendors as ≥98% purity (HPLC), oily liquid, pale yellow, with verified solubility in DMSO at >5 mg/mL . These specifications are critical for experimental reproducibility. Alternative tetrazole derivatives may differ in physical form (e.g., solid powders requiring different solubilization protocols) or purity grades. For instance, while some vendors report 95% typical purity for Mephetyl tetrazole, Sigma-Aldrich and Alfa Chemistry specify ≥98% (HPLC) . This 3% purity differential may impact quantitative pharmacology studies at high concentrations. Recommended storage is 2-8°C, with typical research-use-only classification . These vendor-defined parameters establish the baseline quality expectation for procurement and enable direct comparison against certificate of analysis (CoA) documentation for specific lots.

HPLC purity DMSO solubility storage stability quality control reproducibility

Mephetyl Tetrazole (CAS 916923-10-9) Optimal Research Applications Based on Quantitative Evidence


Atrial Fibrillation Electrophysiology Research Requiring Intermediate-Potency Kv1.5 Blockade

Mephetyl tetrazole is ideally suited for in vitro and in vivo atrial electrophysiology studies where an intermediate Kv1.5 inhibition potency (IC50 330 nM) is desired, rather than the near-complete channel blockade achieved with high-picomolar inhibitors like MK-0448 (IC50 8.6 nM) [1]. This intermediate potency allows for concentration-response profiling and partial channel modulation, which more closely mimics the pharmacological window achievable in translational research. The compound's demonstrated in vivo atrial-selective ERP prolongation of 40% without ventricular effect provides a validated pharmacodynamic endpoint for atrial antiarrhythmic efficacy studies .

Comparative Pharmacology Studies of Kv1.5 Blocker Chemotypes

As a representative of the tetrazole-derived Kv1.5 blocker chemotype, Mephetyl tetrazole enables comparative pharmacology studies against other chemical classes such as diphenylphosphine oxides (DPO-1) and acetamide-based compounds (MK-0448) [1]. The compound's 330 nM IC50 and 40% atrial ERP prolongation serve as reference benchmarks for evaluating structure-activity relationships (SAR) within the tetrazole series (which spans IC50 values from 180 to 550 nM) and for benchmarking against structurally unrelated Kv1.5 inhibitors .

Cancer Research Utilizing Kv1.5 Channel Modulation

Multiple vendor databases and research references indicate Mephetyl tetrazole's applicability in cancer research contexts where potassium channel Kv1.5 modulation is implicated [1]. While primary literature validating specific cancer models is limited, the compound's defined Kv1.5 blockade (IC50 330 nM) provides a pharmacological tool for investigating the role of Kv1.5 channels in cancer cell proliferation, migration, and apoptosis pathways . Users should independently validate efficacy in their specific cancer cell lines given the absence of published head-to-head comparisons in oncology models.

Atrial Myocyte Electrophysiology Training and Method Development

Mephetyl tetrazole's established Kv1.5 IC50 (330 nM) and well-documented atrial-selective ERP prolongation effect (40%) make it a suitable reference compound for training new laboratory personnel in patch-clamp electrophysiology techniques and in vivo cardiac electrophysiology protocols [1]. The compound's defined pharmacology provides predictable experimental outcomes, allowing trainees to benchmark their technique against published data. Vendor-supplied specifications (≥98% HPLC purity, DMSO solubility >5 mg/mL, 2-8°C storage) ensure consistent compound handling across training sessions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mephetyl tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.